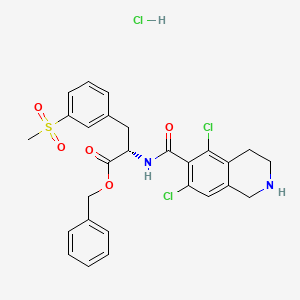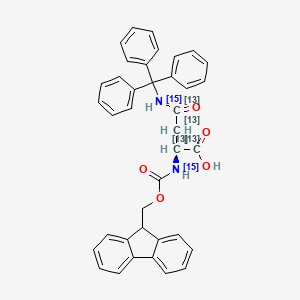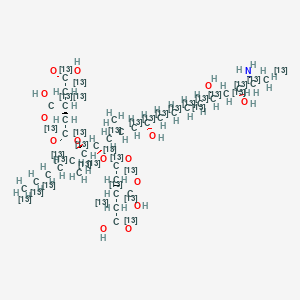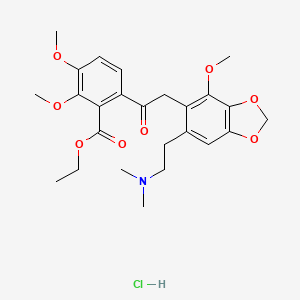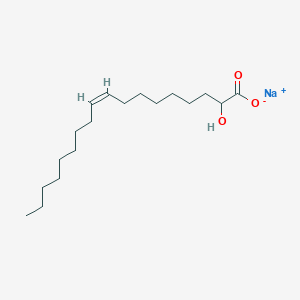
Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O)
Übersicht
Beschreibung
Faujasite is a mineral group in the zeolite family of silicate minerals. The group consists of faujasite-Na, faujasite-Mg, and faujasite-Ca. They all share the same basic formula (Na2,Ca,Mg)3.5[Al7Si17O48]·32(H2O) by varying the amounts of sodium, magnesium, and calcium . Faujasite occurs as a rare mineral in several locations worldwide and is also widely synthesized industrially .
Synthesis Analysis
Faujasite is generally synthesized by hydrothermal crystallization of reactive alkali metal aluminosilicate gels or clear solutions at low temperatures (70–300 °C, usually 100 °C) and pressure (autogenous) under alkaline conditions . Machine Learning (ML) algorithms have been used to capture the effect of crystallization composition and conditions on key microstructural characteristics of faujasite .
Molecular Structure Analysis
The structure of the faujasite framework consists of sodalite cages which are connected through hexagonal prisms. The pore, which is formed by a 12-membered ring, has a relatively large diameter of 7.4 Å .
Chemical Reactions Analysis
Adsorption and chemical reactions occurring on industrially important ZSM-5 and faujasite zeolite catalysts are investigated with the quantum-mechanical fragment molecular orbital method combined with periodic boundary conditions .
Physical And Chemical Properties Analysis
Faujasite has exceptional properties, including extremely small crystallites (10–15 nm) with a narrow particle size distribution, high crystalline yields (above 80%), micropore volumes (0.30 cm3 g−1) comparable to their conventional counterparts (micrometre-sized crystals), Si/Al ratios adjustable between 1.1 and 2.1 (zeolites X or Y) and excellent thermal stability .
Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Industry
Faujasite zeolites, specifically X, Y, and USY, are among the most widely used catalysts in the chemical industry . They have been extensively used in the synthesis, characterization, and catalytic exploitation of hierarchically-structured variants of these zeolites .
Sorbents
Faujasite zeolites are also used as sorbents in the chemical industry . Their unique structure allows them to absorb a wide range of substances, making them ideal for various industrial applications .
Ion Exchangers
Faujasite zeolites are used as ion exchangers . Their ability to exchange ions makes them useful in a variety of applications, including water softening and purification .
Adsorbents
Faujasite zeolites are used as adsorbents in the chemical, oil refining, and gas industries . Their high surface area and porous structure make them excellent materials for adsorption processes .
Molecular Sieves
Faujasite zeolites are used as molecular sieves . Their unique structure allows them to selectively separate molecules based on size, making them useful in a variety of industrial processes .
Catalysts in Petrochemical and Biomass-related Processes
The physico-chemical properties of hierarchical zeolites and their use in petrochemical and biomass-related catalytic processes have been assessed . The interplay between these properties and their use in these processes is a key area of research .
Water Softening and Purification
Faujasite zeolites are used in water softening and purification . Their ion-exchange capacity makes them effective in removing hardness ions from water, improving its quality .
Synthesis of Hierarchically-Structured Variants
In recent years, substantial progress has been made in the synthesis, characterization, and catalytic exploitation of hierarchically-structured variants of Faujasite zeolites . These variants offer improved performance in various applications due to their enhanced properties .
Wirkmechanismus
Faujasite is a type of zeolite, a class of aluminosilicate minerals with a unique porous structure. It is widely used in the chemical industry as a catalyst and sorbent . The mechanism of action of Faujasite involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Faujasite primarily targets various chemical reactions in the industry, acting as a catalyst to accelerate these reactions . It also targets specific molecules for adsorption due to its porous structure . In biomedical applications, Faujasite has been used as a delivery platform for bioactive ions to cells .
Mode of Action
Faujasite interacts with its targets through its unique porous structure. The zeolite framework of Faujasite contains micropores that can accommodate and interact with various molecules . In catalysis, Faujasite facilitates chemical reactions by providing a surface where reactant molecules can adsorb, react, and then desorb as product molecules . In biomedical applications, Faujasite can deliver bioactive ions to cells .
Biochemical Pathways
The biochemical pathways affected by Faujasite depend on its specific application. In catalysis, Faujasite can influence various chemical reaction pathways by lowering the activation energy of the reactions . In biomedical applications, the delivered bioactive ions can affect various cellular processes .
Pharmacokinetics
The porous structure of faujasite allows it to adsorb and release molecules, which could potentially influence its adme properties if used in biomedical applications .
Result of Action
The result of Faujasite’s action is the facilitation of chemical reactions in industrial applications, leading to increased reaction rates and efficiency . In biomedical applications, the delivery of bioactive ions to cells can influence cellular functions .
Action Environment
The action of Faujasite can be influenced by various environmental factors. For example, the stability of Faujasite in aqueous media can affect its performance as a catalyst or sorbent . In addition, the size and charge of the molecules interacting with Faujasite can influence its adsorption capacity .
Zukünftige Richtungen
The efficiency of separation processes, based mainly on zeolite X, and catalytic conversions, based mainly on zeolite Y, will be significantly improved by switching to nanosized materials . The interplay between the physico-chemical properties of the hierarchical zeolites and their use in petrochemical and biomass-related catalytic processes is being assessed .
Eigenschaften
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.H2O.O/c;;;;1-6(2)5-7(3)4;;/h;;;;;1H2;/q;;;;-2;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSUMTVMSWLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O].[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCaH2KNaO7Si2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12174-18-4, 12510-42-8 | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Phillipsite ((K0-1Na0-1Ca0-0.5)4-7(Al4-7Si9-12O32).12H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12174-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12510-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
CAS RN |
12173-28-3 | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12173-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



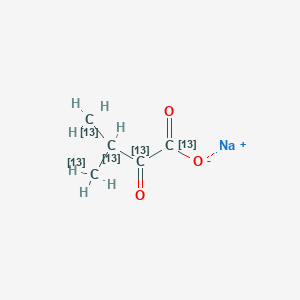
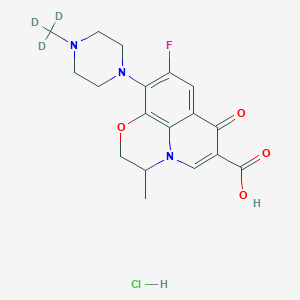
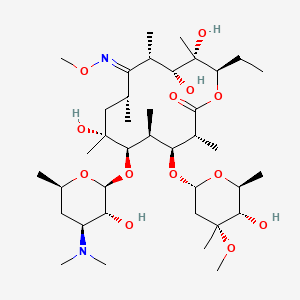
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
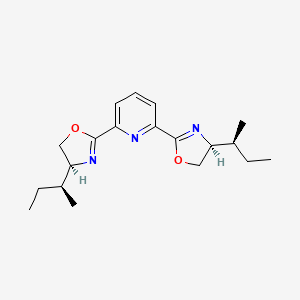
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
